molecular formula C19H18N2O2 B047219 4,5-Diphenyl-1-(ethoxycarbonylmethyl)-pyrazole CAS No. 120982-79-8

4,5-Diphenyl-1-(ethoxycarbonylmethyl)-pyrazole

Cat. No.: B047219
CAS No.: 120982-79-8
M. Wt: 306.4 g/mol
InChI Key: USLGFBHQKZHFDW-UHFFFAOYSA-N
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Description

4,5-Diphenyl-1-(ethoxycarbonylmethyl)-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms This compound is characterized by the presence of two phenyl groups at positions 4 and 5, and an ethoxycarbonylmethyl group at position 1 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diphenyl-1-(ethoxycarbonylmethyl)-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

4,5-Diphenyl-1-(ethoxycarbonylmethyl)-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Dihydropyrazoles.

    Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

4,5-Diphenyl-1-(ethoxycarbonylmethyl)-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4,5-Diphenyl-1-(ethoxycarbonylmethyl)-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The compound can bind to the active site of enzymes, blocking substrate access and thus inhibiting the enzyme’s function. In other applications, its electronic properties may be exploited to interact with other molecules or materials.

Comparison with Similar Compounds

Similar Compounds

    4,5-Diphenyl-1H-pyrazole: Lacks the ethoxycarbonylmethyl group, which may affect its reactivity and applications.

    4,5-Diphenyl-1-(methyl)-pyrazole: Similar structure but with a methyl group instead of an ethoxycarbonylmethyl group.

    4,5-Diphenyl-1-(carboxymethyl)-pyrazole: Contains a carboxymethyl group, which can influence its solubility and reactivity.

Uniqueness

4,5-Diphenyl-1-(ethoxycarbonylmethyl)-pyrazole is unique due to the presence of the ethoxycarbonylmethyl group, which can enhance its solubility in organic solvents and influence its reactivity in chemical reactions. This functional group also provides additional sites for further chemical modification, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 2-(4,5-diphenylpyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-2-23-18(22)14-21-19(16-11-7-4-8-12-16)17(13-20-21)15-9-5-3-6-10-15/h3-13H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLGFBHQKZHFDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C=N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563148
Record name Ethyl (4,5-diphenyl-1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120982-79-8
Record name Ethyl (4,5-diphenyl-1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

When only the 4,5-diphenyl isomer is desired the following procedure is preferred. A mixture of 778 g (3.96 mol) deoxybenzoin, 580 mL (4.38 mol) of N,N-dimethylformamide dimethyl acetal, and 775 mL of methyl tert-butyl ether was refluxed for 3 hours. The reaction mixture was cooled on ice to 0°-5° C. The precipitated solid was collected by filtration, the filter cake washed with 250 mL of cold methyl tert-butyl ether twice and dried in vacuum chamber at 65° C. to afford 913 g (92%) of 3-(dimethylamino)-1,2-diphenyl-2-propen-1-one, mp 128°-133° C. A slurry of 913 g (3.64 mol) of 3-(dimethylamino)-1,2-diphenyl-2-propen-1-one in 3.4 L of absolute ethanol was treated with 618 g (4 mol) of ethyl hydrazinoacetate hydrochloride in one portion. The mixture was stirred at room temperature for 1 hour, filtered through diatomaceous earth, and the filtrate treated with 7 L of 50% aqueous ethanol with stirring. Cooling of the resultant solution to 0°-5° C. provided a white solid which was collected by filtration, washed with 250 mL of cold 50% ethanol twice and dried in vacuum at 40° C. to provide 970 g (87%) of ethyl 4,5-diphenyl-1H-pyrazole-1-acetate, mp 76°-80° C., containing none of the 3,4-diphenyl isomer detectable by GLC.
Quantity
913 g
Type
reactant
Reaction Step One
Quantity
618 g
Type
reactant
Reaction Step One
Quantity
3.4 L
Type
solvent
Reaction Step One

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